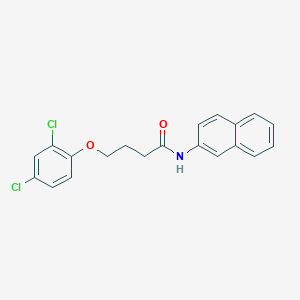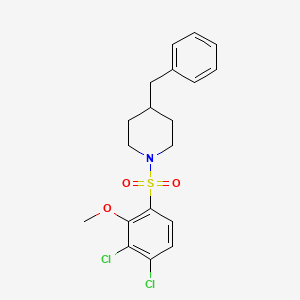
1-Allyl-3-benzoylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-benzoylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antibacterial properties
Métodos De Preparación
1-Allyl-3-benzoylthiourea can be synthesized through a nucleophilic substitution reaction, specifically benzoylation, on allylthiourea. The synthesis is typically carried out via a modified Schotten-Baumann reaction. The reaction involves the use of benzoyl chloride and allylthiourea in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack . The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and yield.
Análisis De Reacciones Químicas
1-Allyl-3-benzoylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and acyl chlorides for substitution
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other thiourea derivatives with potential pharmacological activities.
Biology: The compound has shown promising results in inhibiting the COX-2 enzyme, making it a potential lead compound for developing new analgesic drugs
Mecanismo De Acción
The mechanism of action of 1-allyl-3-benzoylthiourea primarily involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition results in reduced pain and inflammation, making it a potential analgesic agent.
Comparación Con Compuestos Similares
1-Allyl-3-benzoylthiourea can be compared with other thiourea derivatives, such as:
1-Allyl-3-(4-tertiary-butylbenzoyl)thiourea: This compound has shown better analgesic activity compared to diclofenac sodium.
N-substituted-N-acylthioureas: These compounds exhibit local anesthetic, antihyperlipidemic, antiproliferative, and antiarrhythmic activities.
S-substituted phenacyl-1,3,4-oxadiazole-2-thiol: Known for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific inhibition of COX-2, which makes it a promising lead compound for developing new analgesic drugs with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Propiedades
IUPAC Name |
N-(prop-2-enylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMGTPJMTTXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)

![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5185824.png)

![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)

![(5E)-5-({5-Chloro-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5185847.png)


![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185855.png)

![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
